![molecular formula C20H25N3O4S B5403019 N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5403019.png)
N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide
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Overview
Description
N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, also known as CYM-51010, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide involves the inhibition of Hsp90, which is a chaperone protein that plays a key role in the folding and stabilization of various client proteins. Hsp90 is overexpressed in cancer cells and is involved in the regulation of various signaling pathways that promote cell growth and survival. By inhibiting Hsp90, N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide disrupts these signaling pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide is its potent anti-cancer activity and its potential use in the treatment of various cancers. However, one of the limitations of N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research of N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide. One of the main areas of research is the development of more potent and selective inhibitors of Hsp90. Another area of research is the evaluation of the efficacy of N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide in combination with other anti-cancer agents. The potential use of N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide in the treatment of neurodegenerative diseases and inflammatory diseases also requires further investigation. Finally, the development of more efficient synthesis methods for N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide is also an area of future research.
Synthesis Methods
The synthesis of N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxy-5-nitrobenzamide, which is reduced to 2-methoxy-5-aminobenzamide. This compound is then reacted with cyclohexyl isocyanate to form N-cyclohexyl-2-methoxy-5-aminobenzamide. The final step involves the reaction of N-cyclohexyl-2-methoxy-5-aminobenzamide with 4-pyridinylmethylamine and sulfonyl chloride to form N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide.
Scientific Research Applications
N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is its use as a potential treatment for cancer. Studies have shown that N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide inhibits the growth of cancer cells by targeting a specific protein called Hsp90, which is involved in the regulation of cell growth and survival. N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-8-7-17(28(25,26)22-14-15-9-11-21-12-10-15)13-18(19)20(24)23-16-5-3-2-4-6-16/h7-13,16,22H,2-6,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZPBOSFPAPXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide |
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